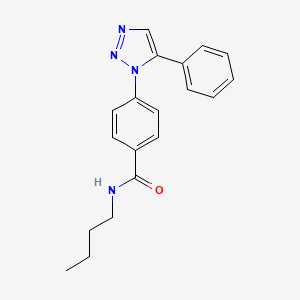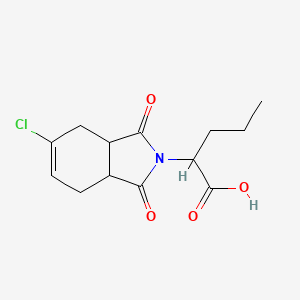![molecular formula C19H20N2O3 B5088996 3-[3-(4-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5088996.png)
3-[3-(4-ethoxyphenoxy)propyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(4-ethoxyphenoxy)propyl]-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EPPQ and has been synthesized using various methods.
作用機序
The mechanism of action of EPPQ is not fully understood. However, it has been suggested that EPPQ exerts its anticancer activity by inducing cell cycle arrest and apoptosis. It also inhibits the activity of various enzymes involved in cancer cell proliferation. The anti-inflammatory activity of EPPQ is attributed to its ability to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. The antiviral activity of EPPQ is believed to be due to its ability to interfere with viral replication.
Biochemical and Physiological Effects:
EPPQ has been shown to affect various biochemical and physiological processes. It has been found to inhibit the activity of various enzymes, including protein kinase C, cyclin-dependent kinase, and topoisomerase II. Moreover, EPPQ has been shown to modulate the expression of various genes involved in cancer cell proliferation and inflammation. In terms of physiological effects, EPPQ has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and inhibit viral replication.
実験室実験の利点と制限
EPPQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. Moreover, EPPQ has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also some limitations to using EPPQ in lab experiments. The compound has low solubility in water, which can affect its bioavailability. Moreover, the yield of EPPQ using various synthesis methods can be variable, which can affect the reproducibility of experiments.
将来の方向性
There are several future directions for research on EPPQ. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and viral infections. Another direction is to study the mechanism of action of EPPQ in more detail, which can provide insights into its therapeutic potential. Moreover, future research can focus on improving the synthesis methods of EPPQ to increase its yield and bioavailability. Finally, the potential side effects of EPPQ need to be investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, EPPQ is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. EPPQ can be synthesized using various methods, and its mechanism of action is not fully understood. Moreover, EPPQ has several advantages for lab experiments, but there are also some limitations. Future research can focus on investigating the potential therapeutic applications of EPPQ, improving its synthesis methods, and studying its mechanism of action in more detail.
合成法
EPPQ can be synthesized using various methods, including the cyclization of 2-(4-ethoxyphenyl)ethylamine with anthranilic acid, the reaction of 4-ethoxyphenol with 3-chloropropylamine, and the reaction of 4-ethoxyphenol with 3-bromopropylamine followed by cyclization with anthranilic acid. The yield of EPPQ using these methods ranges from 30% to 80%.
科学的研究の応用
EPPQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. EPPQ has been shown to inhibit the proliferation of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, EPPQ has been shown to inhibit the replication of hepatitis C virus and influenza virus.
特性
IUPAC Name |
3-[3-(4-ethoxyphenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-23-15-8-10-16(11-9-15)24-13-5-12-21-14-20-18-7-4-3-6-17(18)19(21)22/h3-4,6-11,14H,2,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVUOQNSPOPHFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate](/img/structure/B5088920.png)
![4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5088938.png)

![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B5088960.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5088963.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5088969.png)


![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(4-methyl-1-piperazinyl)propanamide](/img/structure/B5088993.png)

![N,N-diethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5089007.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(2-methoxyethyl)amine](/img/structure/B5089013.png)
![3-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5089021.png)